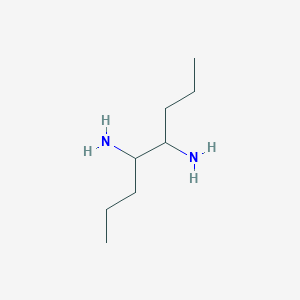
4,5-Octanediamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Octanediamine is an organic compound belonging to the class of aliphatic diamines It is characterized by the presence of two amino groups attached to the fourth and fifth carbon atoms of an octane chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,5-Octanediamine can be synthesized through several methods. One common approach involves the catalytic hydrogenation of suberonitrile. This reaction is typically carried out at temperatures ranging from 150 to 180°C and pressures between 50 to 180 bar in the presence of ammonia over heterogeneous cobalt catalysts . The reaction is conducted in the liquid phase and can be performed continuously or batchwise.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes as described above. The process involves the catalytic hydrogenation of suberonitrile, utilizing fixed-bed reactors where the catalyst is arranged in a shaft, tube, or tube bundle configuration .
Chemical Reactions Analysis
Types of Reactions: 4,5-Octanediamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions often involve nucleophilic reagents such as alkyl halides or acyl chlorides.
Major Products Formed:
Oxidation: Oxidation of this compound can lead to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction typically results in the formation of primary amines.
Substitution: Substitution reactions can yield various derivatives, including N-alkylated or N-acylated products.
Scientific Research Applications
4,5-Octanediamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4,5-Octanediamine involves its interaction with various molecular targets and pathways. As a diamine, it can form hydrogen bonds and interact with other molecules through its amino groups. These interactions can influence the compound’s reactivity and its ability to participate in chemical reactions .
Comparison with Similar Compounds
1,8-Octanediamine:
4-(Aminomethyl)octane-1,8-diamine: This compound features an additional aminomethyl group at the fourth carbon position.
Uniqueness of 4,5-Octanediamine: this compound is unique due to the specific positioning of its amino groups on the fourth and fifth carbon atoms. This structural arrangement imparts distinct chemical properties and reactivity compared to other diamines, making it valuable for specific applications in research and industry .
Properties
CAS No. |
44897-63-4 |
|---|---|
Molecular Formula |
C8H20N2 |
Molecular Weight |
144.26 g/mol |
IUPAC Name |
octane-4,5-diamine |
InChI |
InChI=1S/C8H20N2/c1-3-5-7(9)8(10)6-4-2/h7-8H,3-6,9-10H2,1-2H3 |
InChI Key |
NHOGRGYHBHZMIL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(CCC)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


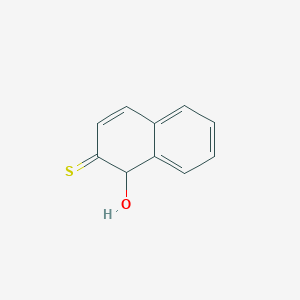
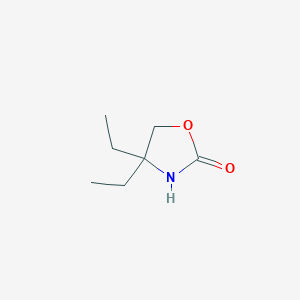
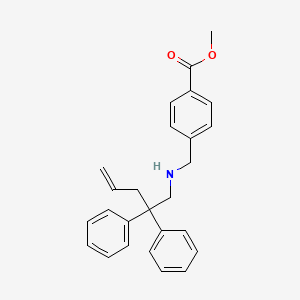
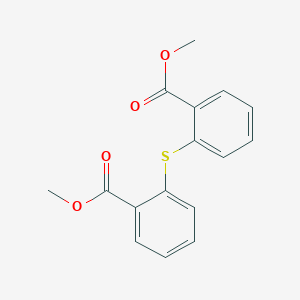
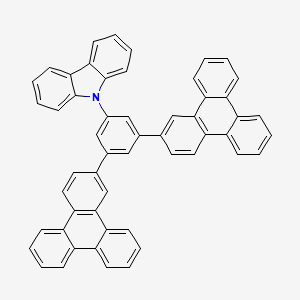
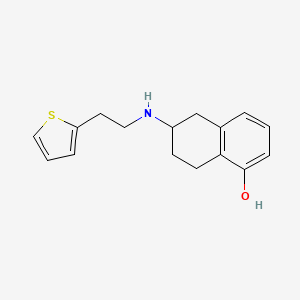

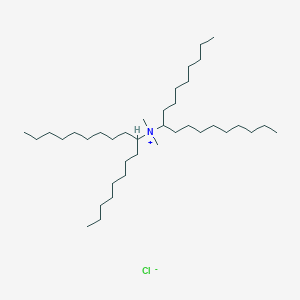
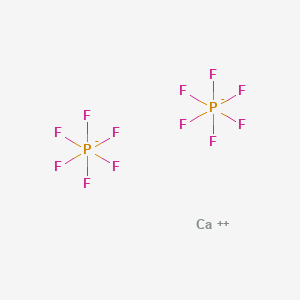
![2-(1,1-dioxido-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-phenethylacetamide](/img/structure/B14132974.png)
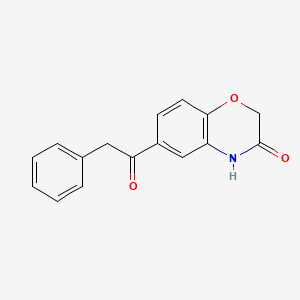
![Triethyl[(2-phenylpropan-2-yl)peroxy]stannane](/img/structure/B14132998.png)


